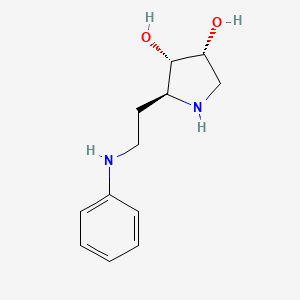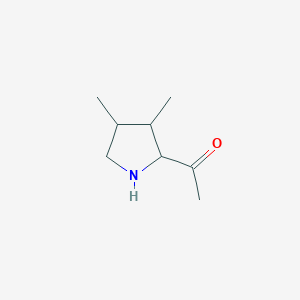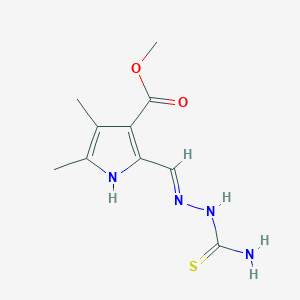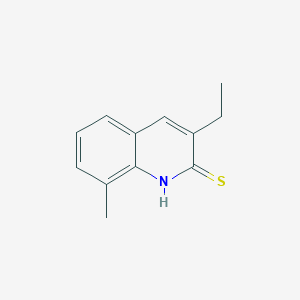
3-Ethyl-8-methylquinoline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-8-methylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with ethyl, methyl, and thiol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-methylquinoline-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with aldehydes under acidic conditions, followed by thiolation.
Cyclization Reaction: Aniline derivatives react with propionaldehyde in the presence of an acidic catalyst such as Nafion® NR50 under microwave irradiation to form 2-ethyl-3-methylquinoline.
Thiol Addition: The resulting quinoline derivative is then subjected to thiolation using reagents like thiourea or hydrogen sulfide under basic conditions to introduce the thiol group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Ethyl-8-methylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Ethyl-8-methylquinoline-2-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their therapeutic potential. They are explored for use in treatments for infections, cancer, and other diseases due to their ability to interact with biological targets.
Industry
In industry, this compound is used in the synthesis of dyes, agrochemicals, and materials with specific electronic properties. Its versatility makes it valuable in various industrial applications.
作用機序
The mechanism of action of 3-Ethyl-8-methylquinoline-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the thiol group, making it less reactive in certain biological contexts.
8-Methylquinoline-2-thiol: Lacks the ethyl group, which may affect its physical and chemical properties.
3-Ethylquinoline-2-thiol: Lacks the methyl group, potentially altering its reactivity and applications.
Uniqueness
3-Ethyl-8-methylquinoline-2-thiol is unique due to the presence of both ethyl and methyl groups along with the thiol group. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC名 |
3-ethyl-8-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-9-7-10-6-4-5-8(2)11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChIキー |
PXUOJABEMGHYPT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC(=C2NC1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


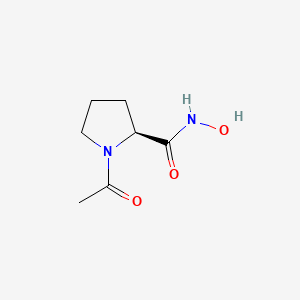
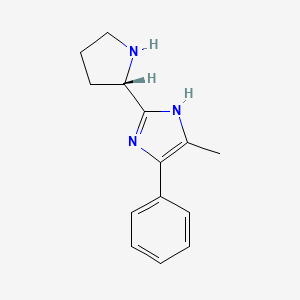
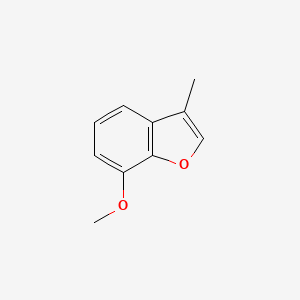
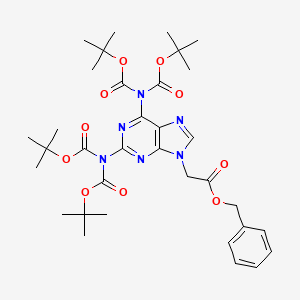
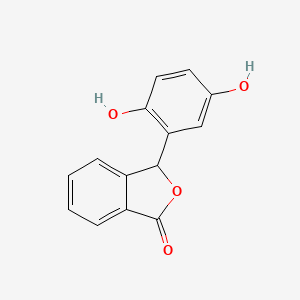
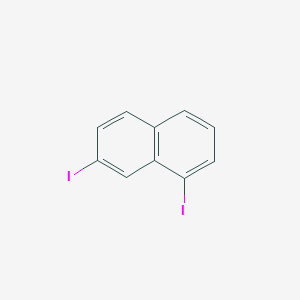
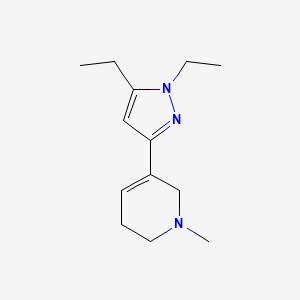

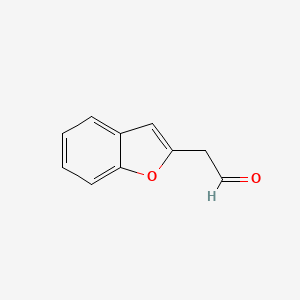
![2,14-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12871871.png)
